molecular formula C6H6FNO3S B2795141 4-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228189-29-3

4-Methoxypyridine-2-sulfonyl fluoride

Cat. No.: B2795141
CAS No.: 2228189-29-3
M. Wt: 191.18
InChI Key: BGSASQABKCTKHM-UHFFFAOYSA-N
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Description

4-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S It is a derivative of pyridine, featuring a methoxy group at the 4-position and a sulfonyl fluoride group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxypyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group to a pyridine derivative. One common method is the direct fluorosulfonylation of 4-methoxypyridine using fluorosulfonyl radicals. This process can be carried out under mild conditions, making it an efficient approach for producing sulfonyl fluorides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale fluorosulfonylation reactions, which are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxypyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.

Scientific Research Applications

4-Methoxypyridine-2-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxypyridine-2-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool for studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine-2-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Methoxypyridine-2-sulfonamide: Features a sulfonamide group, making it less reactive compared to the sulfonyl fluoride derivative.

    2-Fluoropyridine: A simpler fluorinated pyridine derivative without the sulfonyl group.

Uniqueness

4-Methoxypyridine-2-sulfonyl fluoride is unique due to the presence of both a methoxy group and a sulfonyl fluoride group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

4-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-6(4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSASQABKCTKHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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